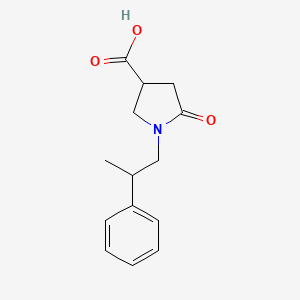

5-氧代-1-(2-苯基丙基)吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine carboxylic acid, which is a class of compounds that have garnered interest due to their diverse biological activities. These activities range from antioxidant, antiallergic, anti-inflammatory, and analgesic properties to potential antibacterial applications . The structure of these compounds typically includes a pyrrolidine ring, a carboxylic acid group, and various substituents that can significantly influence their biological activity and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine carboxylic acid derivatives often involves multi-step reactions that introduce various functional groups to the core structure. For instance, derivatives with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents have been synthesized, with some showing potent antioxidant activities . Similarly, antiallergic pyrrolidine derivatives have been synthesized from precursors like 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . The synthesis of antibacterial pyrrolidine derivatives has also been reported, with the structures confirmed by spectroscopic methods such as UV-Vis absorption, IR, NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to unambiguously assign the structure of some derivatives . The stereochemistry of these molecules, such as the enantiomers of 1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, has been resolved and proven with X-ray crystallography, demonstrating their potential as chiral resolving agents .

Chemical Reactions Analysis

The reactivity of pyrrolidine carboxylic acid derivatives is influenced by their functional groups. For example, the presence of a free NH group in the pyrimidinone nucleus and specific substituents on the phenyl ring are required for high antiallergic activity . The introduction of heterocyclic moieties can also enhance the antioxidant properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as their spectroscopic characteristics, have been extensively studied. Techniques like FT-IR, NMR, and UV spectroscopy, along with quantum chemical methods, have been employed to investigate these properties . Theoretical calculations, including density functional theory (DFT), have been used to study structural parameters, electrostatic potential, and other properties like dipole moment, polarizability, and hyperpolarizability . These studies provide insights into the electronic structure and potential reactivity of the compounds.

科学研究应用

光谱特性和量子力学研究

光谱和量子力学分析:5-氧代-1-(2-苯基丙基)吡咯烷-3-羧酸及其衍生物的光谱特性已使用傅里叶变换红外光谱 (FT-IR)、核磁共振 (NMR)、紫外光谱 (UV) 和各种量子化学方法等技术进行了深入研究。研究探索了分子方面,如穆里肯电荷、HOMO 和 LUMO 能量、热力学参数、分子静电势、分子间相互作用、偶极矩、极化率和一阶极化率 (Devi、Bishnoi 和 Fatma,2020)。

抗菌应用

合成和抗菌评价:5-氧代-1-(2-苯基丙基)吡咯烷-3-羧酸的一些衍生物,特别是带有吡咯烷环和甲基氨基残基的衍生物,已被合成并评估其作为抗菌药物的潜力。这些化合物对金黄色葡萄球菌、枯草芽孢杆菌和铜绿假单胞菌等细菌表现出中等到良好的活性 (Devi、Bishnoi、Srivastava、Kumar、Srivastava 和 Fatma,2018)。

合成化学和药物开发

新型合成方法:已经开发出相关化合物的创新合成方法,如 3-氨基吡咯的组分缩合或羧酸盐取代烯酮的不对称迈克尔加成反应。这些方法对具有潜在药用价值的复杂分子的简化合成具有意义 (Lichitsky 等,2010;Yin、Garifullina 和 Tanaka,2017)。

安全和危害

未来方向

The pyrrolidine ring, a key feature in “5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid”, is widely used in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been involved in the synthesis of bioactive compounds with target selectivity .

Result of Action

It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .

属性

IUPAC Name |

5-oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)8-15-9-12(14(17)18)7-13(15)16/h2-6,10,12H,7-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFKPSVQQAHHQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(CC1=O)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)

![N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2505857.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)

![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)

![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)

![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)